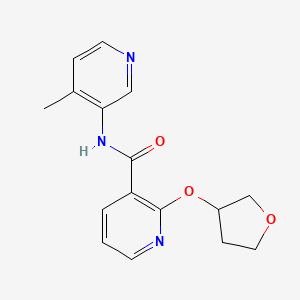

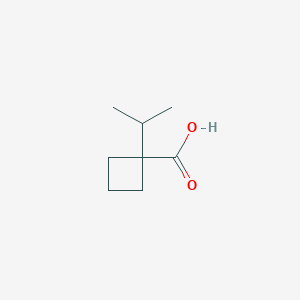

![molecular formula C6H14ClNO3 B2729097 [(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride CAS No. 2416217-51-9](/img/structure/B2729097.png)

[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride” is a chemical compound with the molecular weight of 183.63 . It is a powder in physical form . The IUPAC name of this compound is ( (2S,6R)-morpholine-2,6-diyl)dimethanol hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO3.ClH/c8-3-5-1-7-2-6 (4-9)10-5;/h5-9H,1-4H2;1H/t5-,6+; . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 183.63 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Stereoselective Synthesis

A key application of morpholine derivatives involves the stereoselective synthesis of differentially protected morpholin-2-yl methanols, which are valuable intermediates in organic synthesis. The process starts from chiral epoxides and involves a one-pot reaction that forms an oxazolidinone and cyclizes to generate the morpholine ring. This method offers a selective approach to reveal free hydroxymethyl groups at strategic positions on the morpholine, facilitating further synthetic modifications (Marlin, 2017).

Synthesis and Characterization of Metal Complexes

Morpholine derivatives have been used to synthesize mononuclear O,N-chelated vanadium complexes. These complexes are characterized by their coordination to metal ions through various donor atoms present in the morpholine structure, exhibiting potential for catalytic, pharmaceutical, and material applications (Hou et al., 2013).

Antioxidative and Anti-inflammatory Properties

Research has discovered antioxidative morpholine alkaloids from red seaweed, showcasing significant free radical scavenging activities. These compounds exhibit greater cyclooxygenase-2 (COX-2) inhibitory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising avenue for developing novel anti-inflammatory agents (Makkar & Chakraborty, 2018).

Nanoparticle Synthesis

Morpholine derivatives have been employed as reducing and stabilizing agents in the preparation of metal nanoparticles. These compounds facilitate the synthesis of nanoparticles with controlled size and morphology, which are crucial for applications in catalysis, medicine, and electronics (Pushpanathan & Kumar, 2014).

Role in Lipid Dynamics

Studies have also highlighted the impact of solvents like methanol on lipid dynamics, where methanol can accelerate lipid transfer and flip-flop in bilayer membranes. This finding is important for understanding the role of solvents in biomembrane behavior and drug delivery systems (Nguyen et al., 2019).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.

properties

IUPAC Name |

[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPBNYDWCQRMMC-KNCHESJLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)CO)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](CN1)CO)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2729021.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)

![2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2729025.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2729027.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2729029.png)